molecular formula C22H17BrN2O3 B10900253 N'-[(E)-(3-bromo-4-ethoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide

N'-[(E)-(3-bromo-4-ethoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide

Cat. No.: B10900253
M. Wt: 437.3 g/mol
InChI Key: WPDOXNZTVMPYAV-ZMOGYAJESA-N
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Description

N’~2~-[(E)-1-(3-BROMO-4-ETHOXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE is a complex organic compound with a unique structure that combines a naphthofuran core with a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~-[(E)-1-(3-BROMO-4-ETHOXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE typically involves the condensation of 3-bromo-4-ethoxybenzaldehyde with naphtho[2,1-b]furan-2-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This could include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’~2~-[(E)-1-(3-BROMO-4-ETHOXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthofuran-2-carboxylic acid derivatives, while reduction could produce naphthofuran-2-amine derivatives.

Scientific Research Applications

N’~2~-[(E)-1-(3-BROMO-4-ETHOXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’~2~-[(E)-1-(3-BROMO-4-ETHOXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N’~2~-[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE
  • N’~2~-[(E)-1-(3-CHLORO-4-ETHOXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE

Uniqueness

N’~2~-[(E)-1-(3-BROMO-4-ETHOXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE is unique due to the presence of both the bromine and ethoxy groups, which can influence its reactivity and biological activity. The combination of these functional groups with the naphthofuran core provides distinct chemical and physical properties compared to similar compounds.

Properties

Molecular Formula

C22H17BrN2O3

Molecular Weight

437.3 g/mol

IUPAC Name

N-[(E)-(3-bromo-4-ethoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C22H17BrN2O3/c1-2-27-20-9-7-14(11-18(20)23)13-24-25-22(26)21-12-17-16-6-4-3-5-15(16)8-10-19(17)28-21/h3-13H,2H2,1H3,(H,25,26)/b24-13+

InChI Key

WPDOXNZTVMPYAV-ZMOGYAJESA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Br

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Br

Origin of Product

United States

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